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Compound of Interest

Compound Name: 1H-Indazole-5,6-diamine

Cat. No.: B043636 Get Quote

An In-Depth Technical Guide to 1H-Indazole-5,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1H-Indazole-5,6-diamine, a key

heterocyclic building block in medicinal chemistry. This document consolidates essential

information, including its chemical identity, physical properties, and established synthesis

methodologies. Furthermore, it delves into the significant role of the indazole scaffold, and

specifically 1H-Indazole-5,6-diamine, in the development of novel therapeutic agents, with a

focus on its application in the synthesis of kinase inhibitors. Detailed experimental protocols

and workflow visualizations are provided to aid researchers in their practical applications of this

versatile compound.

Chemical Identity and Properties
1H-Indazole-5,6-diamine is a substituted indazole with two amine functional groups, making it

a valuable precursor for the synthesis of more complex heterocyclic systems.
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Identifier Value Reference

CAS Number 7404-68-4 [1]

Molecular Formula C₇H₈N₄ [1]

IUPAC Name 1H-indazole-5,6-diamine [1]

A summary of its computed physicochemical properties is presented in the table below.

Property Value Unit Source

Molecular Weight 148.17 g/mol PubChem[1]

Monoisotopic Mass 148.0749 Da PubChem[1]

XLogP3-AA 0.2 PubChem[1]

Hydrogen Bond Donor

Count
3 PubChem[1]

Hydrogen Bond

Acceptor Count
3 PubChem[1]

Rotatable Bond Count 0 PubChem[1]

Topological Polar

Surface Area
80.7 Å² PubChem[1]

Heavy Atom Count 11 PubChem[1]

Synthesis of the Indazole Core
The synthesis of the 1H-indazole scaffold can be achieved through various synthetic routes.

Below are representative experimental protocols for the general synthesis of 1H-indazoles.

One-Pot Synthesis of 1-Aryl-1H-indazoles
This protocol describes a one-pot procedure for the synthesis of 1-aryl-1H-indazoles from a

substituted acetophenone.
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Experimental Protocol:

To a stirred solution of the starting carbonyl compound (1.0 mmol) in 1,3-dimethyl-3,4,5,6-

tetrahydro-2(1H)-pyrimidinone (DMPU) (5 mL), add powdered 4 Å molecular sieves (30 wt %

relative to the carbonyl substrate), the corresponding arylhydrazine hydrochloride (3.0

mmol), and potassium carbonate (K₂CO₃) (3.0 mmol).

Heat the reaction mixture to 90 °C.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and add water.

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

Combine the organic layers, wash with water and saturated aqueous NaCl, then dry over

magnesium sulfate (MgSO₄).

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude

product.

Purify the crude product by column chromatography.[2]
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Caption: One-Pot Synthesis of 1-Aryl-1H-indazoles.

Multi-Step Flow Chemistry Synthesis of Functionalized
1H-Indazoles
This protocol outlines a three-step continuous flow synthesis suitable for producing highly

functionalized indazole derivatives. This method is particularly advantageous for handling
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hazardous intermediates safely.[3]

Experimental Protocol:

Step 1: Diazotization (Cooled Reactor)

Prepare Solution A: Dissolve the substituted o-aminoaryl aldehyde or ketone in

acetonitrile/trifluoroacetic acid (TFA).

Prepare Solution B: Prepare an aqueous solution of sodium nitrite.

Pump Solution A and Solution B at equal flow rates through a T-mixer into a cooled reactor

coil.

Step 2: Azidation (Heated Reactor)

Prepare Solution C: Prepare an aqueous solution of sodium azide.

The output from the diazotization step is mixed with Solution C in a second T-mixer and

passed through a heated reactor coil.

Step 3: Cyclization and Work-up

The output from the azidation step is collected.

The crude product is subjected to work-up and purification, typically involving extraction and

column chromatography, to yield the desired 1H-indazole.[3]
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Caption: Multi-Step Flow Synthesis of 1H-Indazoles.
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Applications in Drug Discovery and Development
The indazole scaffold is a privileged structure in medicinal chemistry due to its presence in

numerous biologically active compounds.[4][5] Indazole derivatives have demonstrated a wide

array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV

properties.[6]

1H-Indazole-5,6-diamine as a Precursor for Kinase
Inhibitors
1H-Indazole-5,6-diamine is a particularly useful intermediate for the synthesis of kinase

inhibitors. For instance, it can be reacted with 1,2-dicarbonyl compounds to generate tetra- and

tricyclic analogues that have shown inhibitory activity against Pim kinases.[7]
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Caption: Synthesis of Pim Kinase Inhibitors.

Anticancer Activity of Indazole Derivatives
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Numerous studies have highlighted the potential of indazole derivatives as anticancer agents.

[8][9][10] For example, a series of 6-substituted aminoindazole derivatives were designed and

synthesized, with some compounds exhibiting potent anti-proliferative activity in human

colorectal cancer cells.[8] Another study reported on 1H-indazole-3-amine derivatives that

showed promising inhibitory effects against various human cancer cell lines, potentially through

the inhibition of the p53/MDM2 pathway and induction of apoptosis.[11][12]

Conclusion
1H-Indazole-5,6-diamine is a cornerstone molecule for the development of novel heterocyclic

compounds with significant therapeutic potential. Its versatile reactivity, coupled with the

established biological importance of the indazole scaffold, ensures its continued relevance in

the fields of medicinal chemistry and drug discovery. The synthetic protocols and application

insights provided in this guide aim to facilitate further research and innovation in this exciting

area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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